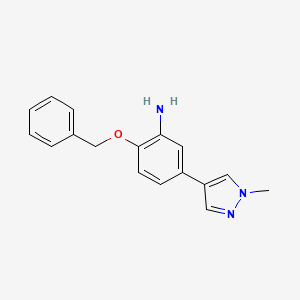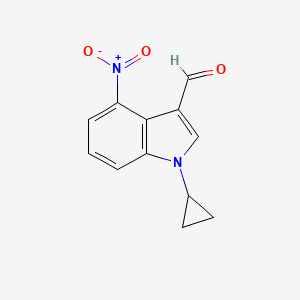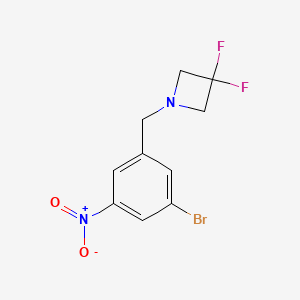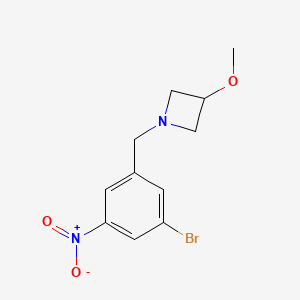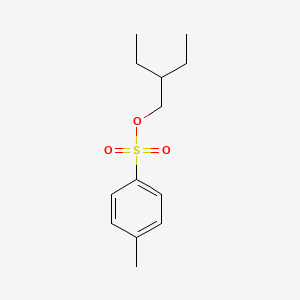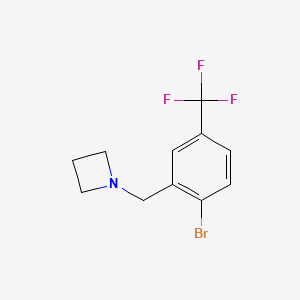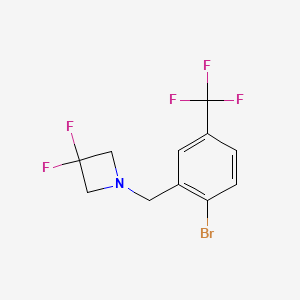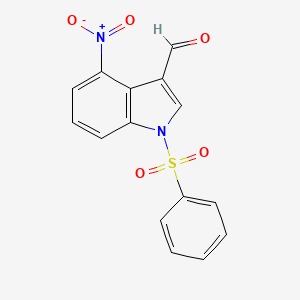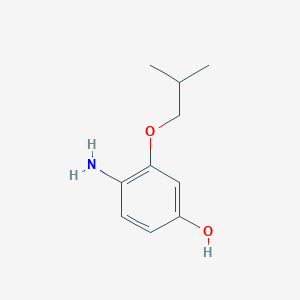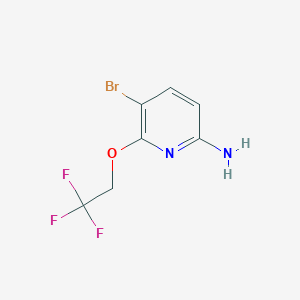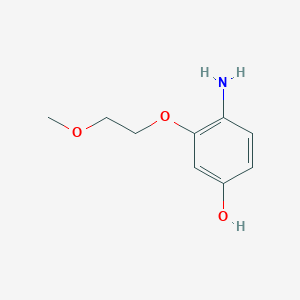
4-Amino-3-(2-methoxyethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H13NO3 It is a substituted phenol, characterized by the presence of an amino group at the 4-position and a 2-methoxyethoxy group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-methoxyethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide. For example, starting with 4-chloro-3-(2-methoxyethoxy)nitrobenzene, the nitro group can be reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol uses aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . This method avoids the use of harsh reaction conditions and toxic reagents, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced using hydrogen in the presence of a hydrogenation catalyst to produce the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
Scientific Research Applications
4-Amino-3-(2-methoxyethoxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-methoxyethoxy)phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various molecular targets and pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor-kappa B (NF-kB) pathway .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the 2-methoxyethoxy group.
4-Amino-3-methoxyphenol: Similar structure but lacks the ethoxy group.
4-Amino-3-ethoxyphenol: Similar structure but lacks the methoxy group.
Uniqueness
4-Amino-3-(2-methoxyethoxy)phenol is unique due to the presence of both the amino group and the 2-methoxyethoxy group, which confer distinct chemical and physical properties. This combination enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-3-(2-methoxyethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMYGSLEKBOERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8155597.png)
![4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8155598.png)
![4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8155605.png)
![4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8155606.png)
